Cas no 22027-52-7 (Methyl 4-methoxycarbonylbenzoylacetate)

Methyl 4-methoxycarbonylbenzoylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-methoxycarbonylbenzoylacetate

- 4-(methoxycarbonyl)-beta-oxoBenzenepropanoic acid methyl ester

- METHYL 4-TRIFLUOROMETHYLBENZOYLACETATE

- AS-18935

- FT-0732421

- 22027-52-7

- 4-(2-Methoxycarbonyl-acetyl)-benzoic acid methyl ester

- 4-methoxycarbonylbenzoyl acetic acid methyl ester

- METHYL4-METHOXYCARBONYLBENZOYLACETATE

- CS-0199035

- FT-0676529

- DTXSID90397557

- AKOS015852178

- methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

- methyl 4-methoxycarbonylbenzoylacetate, AldrichCPR

- MFCD00800637

- A878798

- H11397

- PAGMDUGVIOXELP-UHFFFAOYSA-N

- SY030637

- EN300-1826862

- SCHEMBL333688

- DA-22177

-

- MDL: MFCD00800637

- インチ: InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3

- InChIKey: PAGMDUGVIOXELP-UHFFFAOYSA-N

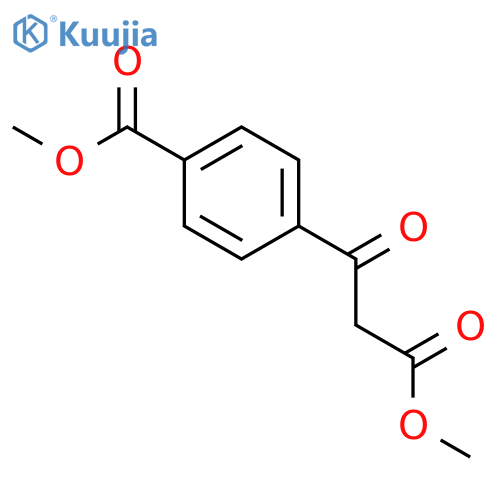

- ほほえんだ: COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 246.05000

- どういたいしつりょう: 236.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 69.7Ų

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.3026 (rough estimate)

- ゆうかいてん: 88-92°C

- ふってん: 363.8℃ at 760 mmHg

- 屈折率: 1.5140 (estimate)

- PSA: 43.37000

- LogP: 2.45120

- ようかいせい: 使用できません

Methyl 4-methoxycarbonylbenzoylacetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

Methyl 4-methoxycarbonylbenzoylacetate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 4-methoxycarbonylbenzoylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR7815-5g |

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |

22027-52-7 | 95+% | 5g |

£164.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007275-5g |

Methyl 4-methoxycarbonylbenzoylacetate |

22027-52-7 | 5g |

2112CNY | 2021-05-10 | ||

| TRC | M339805-500mg |

Methyl 4-Methoxycarbonylbenzoylacetate |

22027-52-7 | 500mg |

$ 95.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007275-5g |

Methyl 4-methoxycarbonylbenzoylacetate |

22027-52-7 | 5g |

2112.0CNY | 2021-07-16 | ||

| Alichem | A019094049-5g |

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |

22027-52-7 | 97% | 5g |

$707.56 | 2023-09-02 | |

| Apollo Scientific | OR7815-1g |

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |

22027-52-7 | 95+% | 1g |

£98.00 | 2025-02-20 | |

| Fluorochem | 023509-10g |

Methyl 4-methoxycarbonylbenzoylacetate |

22027-52-7 | 95% | 10g |

£166.00 | 2022-03-01 | |

| Fluorochem | 023509-1g |

Methyl 4-methoxycarbonylbenzoylacetate |

22027-52-7 | 95% | 1g |

£24.00 | 2022-03-01 | |

| Enamine | EN300-1826862-0.05g |

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |

22027-52-7 | 0.05g |

$732.0 | 2023-09-19 | ||

| Aaron | AR007QVC-5g |

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |

22027-52-7 | 97% | 5g |

$118.00 | 2025-01-23 |

Methyl 4-methoxycarbonylbenzoylacetate 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

Methyl 4-methoxycarbonylbenzoylacetateに関する追加情報

Methyl 4-Methoxycarbonylbenzoylacetate: A Comprehensive Overview

Methyl 4-methoxycarbonylbenzoylacetate, with the CAS number 22027-52-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often abbreviated as MMBCA, is a methyl ester derivative characterized by its unique structure, which includes a benzoyl group substituted with a methoxycarbonyl moiety. The compound's structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including antibiotics and anti-inflammatory agents.

The synthesis of methyl 4-methoxycarbonylbenzoylacetate involves several steps, typically starting from readily available starting materials such as benzoyl chloride and methoxyacetic acid. The reaction sequence often includes esterification and substitution reactions, which are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing the environmental footprint and costs associated with its production.

One of the most notable applications of methyl 4-methoxycarbonylbenzoylacetate is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of β-lactam antibiotics. These antibiotics are critical in treating bacterial infections, and the use of MMBCA in their synthesis highlights its importance in drug development. Researchers have also explored its potential as a precursor for other bioactive compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), due to its ability to undergo various functional group transformations.

In addition to its pharmaceutical applications, methyl 4-methoxycarbonylbenzoylacetate has found utility in organic synthesis as a versatile building block. Its structure allows for a wide range of reactions, including nucleophilic acyl substitutions, Michael additions, and cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures required for modern drug discovery programs.

Recent studies have focused on the optimization of reaction conditions to enhance the efficiency and selectivity of processes involving methyl 4-methoxycarbonylbenzoylacetate. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product quality. Such innovations underscore the ongoing efforts to improve the scalability and sustainability of chemical processes involving this compound.

The compound's stability under various reaction conditions is another area of active research. Understanding its reactivity under different pH levels and temperatures is crucial for designing robust synthetic routes. Recent findings suggest that methyl 4-methoxycarbonylbenzoylacetate exhibits excellent stability under mildly basic conditions, making it suitable for multi-step synthesis protocols without premature degradation.

In conclusion, methyl 4-methoxycarbonylbenzoylacetate is a vital compound with diverse applications in organic chemistry and pharmaceutical research. Its unique structure and reactivity make it an indispensable tool for constructing bioactive molecules, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methodologies unfold, the role of this compound in drug discovery and development is likely to expand further.

22027-52-7 (Methyl 4-methoxycarbonylbenzoylacetate) 関連製品

- 151937-09-6(4-(2-Carboxyethyl)benzoic Acid Methyl Ester)

- 125369-26-8(Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate)

- 22027-51-6(Methyl (4-methylbenzoyl)acetate)

- 155877-84-2(Benzenepropanoic acid, 4-(methoxycarbonyl)-b-oxo-, ethyl ester)

- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)

- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)

- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)

- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)